molecular formula C64H101NO16 B3025746 60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid

60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid

Cat. No.: B3025746
M. Wt: 1140.5 g/mol
InChI Key: FHAYEICQQMDOQQ-SFBFHZDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linearmycin A is a polyene antibiotic produced by the bacterium Streptomyces. It was initially classified as an antifungal metabolite but has since been found to possess antibacterial properties as well. Linearmycin A is known for its ability to cause cellular lysis and colony degradation in Gram-positive bacteria, particularly Bacillus subtilis .

Mechanism of Action

Target of Action

Linearmycin A, a polyene antibiotic found in Streptomyces , primarily targets the cytoplasmic membrane of bacteria . It has been shown to be effective against a variety of Gram-positive bacteria, but its lytic activity is particularly potent against certain Bacillus species .

Mode of Action

Linearmycin A interacts with the cytoplasmic membrane of bacteria, causing rapid depolarization . This interaction leads to cellular lysis, even when cellular metabolism and growth are inhibited . Unlike cell-wall targeting antibiotics, linearmycins possess the intrinsic capacity to lyse cells .

Biochemical Pathways

Linearmycin A disrupts the integrity of the lipid bilayer of the cytoplasmic membrane . This disruption is consistent with the rapid depolarization observed upon linearmycin exposure

Pharmacokinetics

It’s important to note that the pharmacokinetics of a drug can significantly impact its bioavailability and efficacy .

Result of Action

The primary result of Linearmycin A’s action is the lysis of bacterial cells . This is achieved through the disruption of the cytoplasmic membrane, leading to rapid depolarization and a correlated loss of viability .

Action Environment

The environment can significantly influence the action, efficacy, and stability of Linearmycin A. For instance, the production of Linearmycin A is integrated with the production of extracellular vesicles in Streptomyces sp. strain Mg1 . Abolishing the production of Linearmycins also diminished extracellular vesicle production , suggesting a deep connection between specialized metabolism and bacterial membrane physiology

Preparation Methods

Synthetic Routes and Reaction Conditions: Linearmycin A is synthesized through a polyketide pathway involving the incorporation of one gamma-aminobutyric acid, twenty-four acetate, and four propionate molecules . The biosynthesis of linearmycin A involves a complex assembly line of enzymes that facilitate the formation of its linear polyene structure.

Industrial Production Methods: Industrial production of linearmycin A typically involves the cultivation of Streptomyces species in controlled fermentation conditions. The bacteria are grown in nutrient-rich media, and the antibiotic is extracted from the culture supernatant. The production process may include optimization of growth conditions, such as temperature, pH, and nutrient availability, to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Linearmycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into linearmycin A.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide to replace certain functional groups with nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of linearmycin A with altered biological activity .

Scientific Research Applications

Linearmycin A has a wide range of scientific research applications, including:

    Chemistry: Linearmycin A is used as a model compound for studying polyketide biosynthesis and the mechanisms of antibiotic action.

    Biology: In biological research, linearmycin A is employed to investigate bacterial competition and the role of specialized metabolites in microbial interactions.

    Medicine: Linearmycin A’s antibacterial and antifungal properties make it a potential candidate for developing new antibiotics.

Comparison with Similar Compounds

Linearmycin A’s unique linear structure and its ability to target bacterial membranes make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(2E,4E,6E,8E,12E,15S,16S,17R,18E,20E,22E,24E,26E,35S,37S,38E,41R,43S,45R,47S,48E,52E,55S,57R)-60-amino-15,17,29,33,35,37,41,43,45,47,51,55,57-tridecahydroxy-2,14,16,30-tetramethyl-31-oxohexaconta-2,4,6,8,12,18,20,22,24,26,38,48,52-tridecaenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H101NO16/c1-46(27-19-15-11-7-5-8-12-16-20-28-47(2)64(80)81)63(79)49(4)61(77)37-22-18-14-10-6-9-13-17-21-36-60(76)48(3)62(78)45-59(75)44-58(74)42-54(70)34-25-33-53(69)41-57(73)43-56(72)40-52(68)32-24-30-50(66)29-23-31-51(67)39-55(71)35-26-38-65/h5-10,12-14,16-25,27-29,32,34,37,46,48-61,63,66-77,79H,11,15,26,30-31,33,35-36,38-45,65H2,1-4H3,(H,80,81)/b7-5+,10-6+,12-8+,13-9+,18-14+,20-16+,21-17+,27-19+,29-23+,32-24+,34-25+,37-22+,47-28+/t46?,48?,49-,50?,51-,52+,53+,54+,55+,56-,57-,58+,59?,60?,61+,63-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAYEICQQMDOQQ-SFBFHZDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCCC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(C[C@@H](C[C@@H](/C=C/C[C@H](C[C@@H](C[C@H](C[C@@H](/C=C/CC(/C=C/C[C@@H](C[C@@H](CCCN)O)O)O)O)O)O)O)O)O)O)O)O)[C@H](C(C)/C=C/CC/C=C/C=C/C=C/C=C(\C)/C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H101NO16
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1140.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid
Reactant of Route 2
Reactant of Route 2
60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid
Reactant of Route 3
60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid
Reactant of Route 4
60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid
Reactant of Route 5
60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid
Reactant of Route 6
60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.